Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate: is a complex organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and phosphorus atoms, making it a valuable agent in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate typically involves multiple steps, starting with the reaction of diphenylphosphite with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and batch reactions are employed to optimize yield and purity. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often used in further research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it suitable for creating polymers and other advanced materials.
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool in understanding cellular processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is being investigated for use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: In industry, this compound is used in the production of flame retardants, plasticizers, and other materials that require specific chemical properties. Its versatility and effectiveness make it a preferred choice for various industrial applications.
Wirkmechanismus
The mechanism by which Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate exerts its effects involves its interaction with molecular targets and pathways. The compound's phosphorus atoms play a key role in its reactivity, allowing it to form bonds with other molecules and influence biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diethyl Phosphate: A simpler organophosphorus compound with similar applications in flame retardants and plasticizers.
Triphenyl Phosphate: Another organophosphorus compound used in similar industrial applications but with a different structure and reactivity profile.
Bisphenol A: A compound used in the production of polycarbonate plastics and epoxy resins, sharing some similarities in its applications.
Uniqueness: Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate stands out due to its complex structure and multifaceted applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile and valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[diethoxyphosphorylmethyl(2-diphenoxyphosphoryloxyethyl)amino]ethyl diphenyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO11P3/c1-3-38-46(35,39-4-2)29-34(25-27-40-47(36,42-30-17-9-5-10-18-30)43-31-19-11-6-12-20-31)26-28-41-48(37,44-32-21-13-7-14-22-32)45-33-23-15-8-16-24-33/h5-24H,3-4,25-29H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMMULZNSXRLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCOP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO11P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.